

In-Depth Technical Guide: Characterization of CAS Number 54623-25-5

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Compound of Interest

Compound Name: 2,3,5-Tri-O-benzyl-D-ribofuranose

Cat. No.: B189626

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 54623-25-5, scientifically known as 2,3,5-Tri-O-benzyl-D-ribose. This molecule is a key intermediate in synthetic organic chemistry, particularly in the fields of nucleoside synthesis and carbohydrate chemistry. Its strategic use of benzyl protecting groups makes it a valuable building block for the synthesis of complex biologically active molecules, including antiviral agents. This guide will cover its physicochemical properties, synthesis, analytical characterization, and known biological activities, presenting data in a clear and accessible format for researchers and drug development professionals.

Physicochemical Properties

2,3,5-Tri-O-benzyl-D-ribose is a crystalline solid at room temperature. The benzyl groups impart significant lipophilicity, rendering it soluble in many common organic solvents and sparingly soluble in water. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,3,5-Tri-O-benzyl-D-ribose

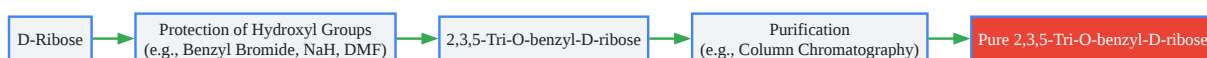
Property	Value	Source
CAS Number	54623-25-5	N/A
Molecular Formula	C ₂₆ H ₂₈ O ₅	N/A
Molecular Weight	420.5 g/mol	N/A
IUPAC Name	(2R,3R,4R)-4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal	N/A
Synonyms	2,3,5-Tri-O-benzyl-D-ribofuranose	N/A
Appearance	White to off-white solid	N/A
Melting Point	63-65 °C	N/A
Boiling Point	591.5±50.0 °C (Predicted)	N/A
Density	1.175±0.06 g/cm ³ (Predicted)	N/A
Optical Rotation	[α] ²⁰ /D +19.5±2°, c=1 in chloroform	N/A
Solubility	Soluble in dichloromethane, chloroform, ethyl acetate. Sparingly soluble in water.	N/A

Synthesis

The primary route for the synthesis of 2,3,5-Tri-O-benzyl-D-ribose involves the selective protection of the hydroxyl groups of D-ribose using benzyl halides.

General Synthetic Workflow

The synthesis is typically carried out in a multi-step process starting from D-ribose. The general workflow is depicted in the diagram below.



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Caption: General workflow for the synthesis of 2,3,5-Tri-O-benzyl-D-ribose.

Experimental Protocol: Benzylation of D-Ribose

This protocol is a generalized procedure based on common organic synthesis techniques for benzylation of sugar hydroxyls.

Materials:

- D-Ribose
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Benzyl bromide (BnBr)
- Anhydrous N,N-Dimethylformamide (DMF)
- Tetrabutylammonium iodide (TBAI) (optional, as a catalyst)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

Procedure:

- A flame-dried round-bottom flask is charged with D-ribose and anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen).
- The solution is cooled to 0 °C in an ice bath.

- Sodium hydride is added portion-wise to the stirred solution. The reaction is allowed to stir at 0 °C until the evolution of hydrogen gas ceases.
- (Optional) A catalytic amount of TBAI is added.
- Benzyl bromide is added dropwise to the reaction mixture at 0 °C.
- After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-24 hours.
- The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
- Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.
- The mixture is diluted with dichloromethane and washed sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
- The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield pure 2,3,5-Tri-O-benzyl-D-ribose.

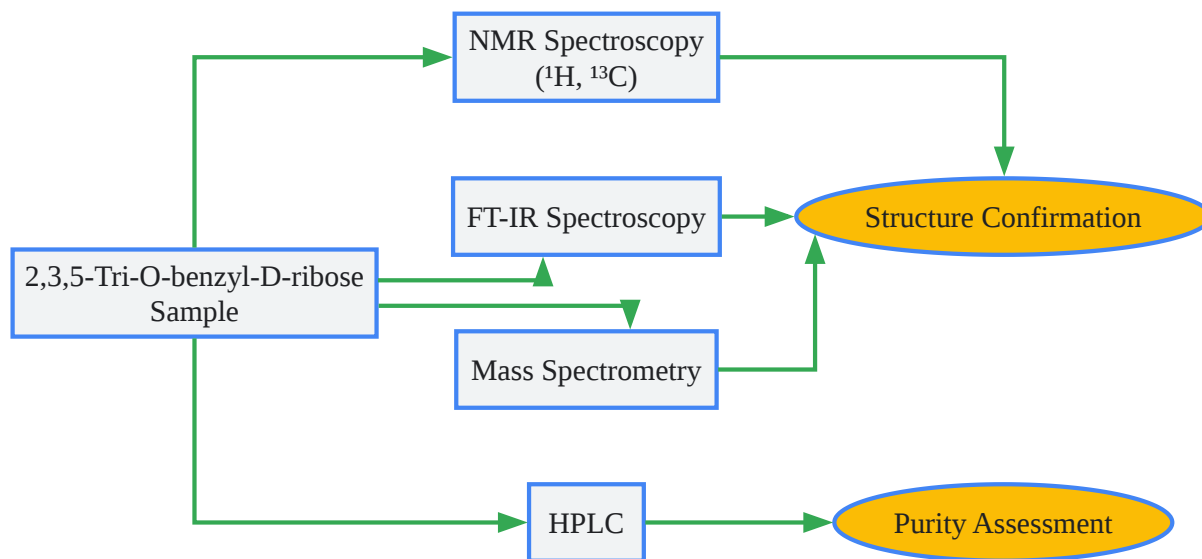
Analytical Characterization

The identity and purity of 2,3,5-Tri-O-benzyl-D-ribose are confirmed by a combination of spectroscopic and chromatographic techniques.

Table 2: Analytical Characterization Data

Technique	Description
^1H NMR	The proton NMR spectrum will show characteristic signals for the anomeric proton, the protons of the ribose ring, the benzylic protons, and the aromatic protons of the benzyl groups.
^{13}C NMR	The carbon NMR spectrum will display distinct signals for the carbons of the ribose core and the benzyl protecting groups.
FT-IR	The infrared spectrum will exhibit characteristic absorption bands for O-H stretching (from the free hydroxyl group), C-H stretching (aromatic and aliphatic), and C-O stretching.
Mass Spec.	Mass spectrometry will confirm the molecular weight of the compound.
HPLC	High-Performance Liquid Chromatography is used to determine the purity of the compound. A typical method would involve a reversed-phase column with a mobile phase of acetonitrile and water.

General Analytical Workflow



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Caption: Workflow for the analytical characterization of the compound.

Biological Activity and Mechanism of Action

2,3,5-Tri-O-benzyl-D-ribose is primarily utilized as a synthetic intermediate. However, it has been shown to exhibit direct biological activity.

Antifungal Activity

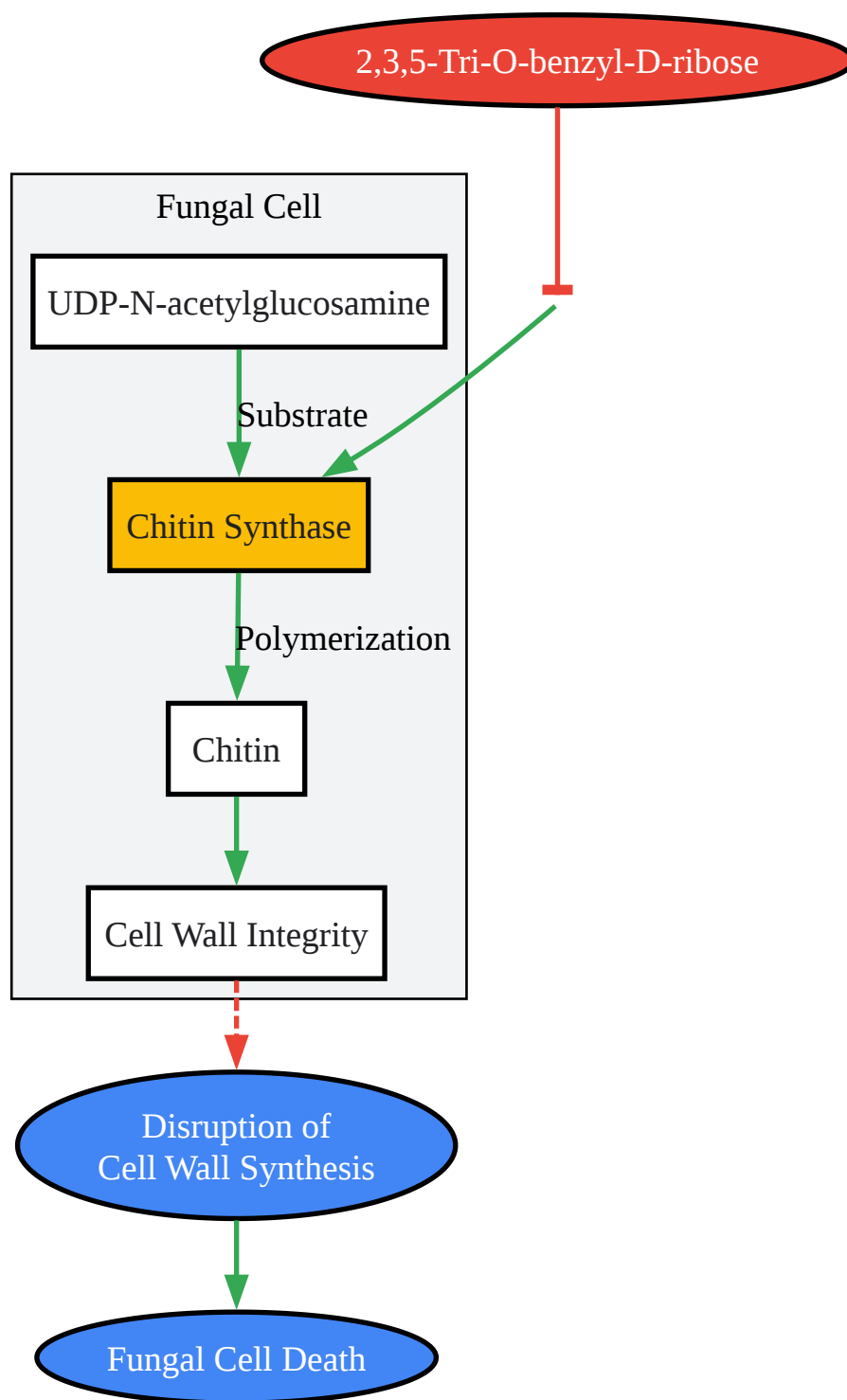
2,3,5-Tri-O-benzyl-D-ribose has been identified as an inhibitor of chitin synthase in the fungus *Botrytis cinerea*, a plant pathogen responsible for gray mold disease.^[1]

Table 3: Biological Activity Data

Target	Activity	Value	Organism
Chitin Synthase	IC ₅₀	1.8 μ M	<i>Botrytis cinerea</i> ^[1]
Antifungal	MIC	190 μ M	<i>Botrytis cinerea</i> ^[1]

Mechanism of Action: Inhibition of Chitin Synthase

Chitin is an essential structural component of the fungal cell wall. Chitin synthases are the enzymes responsible for polymerizing N-acetylglucosamine to form chitin chains. By inhibiting this enzyme, 2,3,5-Tri-O-benzyl-D-ribose disrupts the integrity of the fungal cell wall, leading to growth inhibition and cell death. This mechanism makes chitin synthase an attractive target for the development of novel antifungal agents, as chitin is not present in plants or mammals.



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Caption: Proposed mechanism of action for antifungal activity.

Applications in Drug Development

The primary application of 2,3,5-Tri-O-benzyl-D-ribose in drug development is its role as a key intermediate in the synthesis of nucleoside analogues. The benzyl groups serve as effective protecting groups for the hydroxyl moieties of the ribose sugar, allowing for selective modifications at other positions.

Role in Remdesivir Synthesis

A notable example of its application is in the synthesis of Remdesivir, an antiviral drug used in the treatment of COVID-19.[2][3] In the synthesis of Remdesivir, a derivative of 2,3,5-Tri-O-benzyl-D-ribose, 2,3,5-tri-O-benzyl-D-ribonolactone, is used as a crucial starting material for the construction of the modified nucleoside core.[2][3]



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Caption: Simplified role in the synthesis of Remdesivir.

Conclusion

2,3,5-Tri-O-benzyl-D-ribose (CAS 54623-25-5) is a versatile and valuable molecule for chemical and pharmaceutical research. Its well-defined structure and the strategic placement of benzyl protecting groups make it an essential building block for the synthesis of complex carbohydrates and nucleoside analogues. Furthermore, its intrinsic antifungal activity as a chitin synthase inhibitor highlights its potential for further investigation in the development of novel therapeutic agents. This guide provides a foundational understanding of its key characteristics to aid researchers in its effective utilization.

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